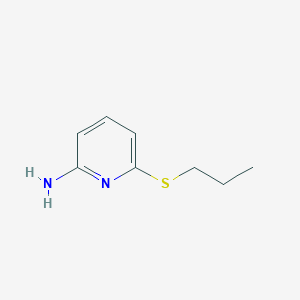

6-(Propylsulfanyl)pyridin-2-amine

Description

Significance and Interdisciplinary Relevance of Aminopyridine Derivatives

Aminopyridines are a class of chemical compounds that are monoamino and diamino derivatives of pyridine (B92270). rsc.org They are considered "privileged scaffolds" in medicinal chemistry, meaning their structure is frequently found in biologically active compounds and approved drugs. mdpi.comnih.gov The significance of aminopyridine derivatives stems from their versatile chemical reactivity and their ability to interact with a wide array of enzymes and receptors in biological systems. rsc.orgmdpi.com This has led to their extensive use in the development of new therapeutic agents across numerous disease areas.

The presence of the nitrogen atom in the pyridine ring allows it to form hydrogen bonds, which can enhance the pharmacokinetic properties of drug candidates. nih.gov Aminopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial and Antiviral: Many pyridine-based compounds are researched for their potential to combat multidrug-resistant bacteria and viruses. mdpi.comnih.govresearchgate.net

Anticancer: The aminopyridine core is a key component in various compounds designed as anticancer agents. rsc.orgnih.gov

Central Nervous System (CNS) Disorders: These derivatives have been investigated for their potential in treating conditions like Alzheimer's disease and for their anticonvulsant and antidepressant properties. jchemrev.comnih.gov

Anti-inflammatory: Certain aminopyridines are precursors to drugs with anti-inflammatory effects. nih.govwikipedia.org

Beyond medicine, aminopyridines serve as crucial building blocks in organic synthesis and materials science. mdpi.com Their ability to act as ligands for metal catalysts and their role in the formation of functional organic materials highlights their interdisciplinary importance. mdpi.comnih.gov The continuous growth in aminopyridine research signals high expectations for its future contributions to treating a multitude of disorders. rsc.org

Historical Context of Pyridine Chemistry and Alkylsulfane Substituents

The history of pyridine chemistry dates back to the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. acs.org He named it from the Greek words pyr (fire) and idine (denoting an aromatic base). nih.govacs.org However, its chemical structure remained a puzzle for several decades until it was correctly proposed by Wilhelm Körner (1869) and James Dewar (1871) to be analogous to benzene, with one CH group replaced by a nitrogen atom. acs.orgwikipedia.org This structure was later confirmed through synthesis. The first synthesis of a heteroaromatic compound was achieved by William Ramsay in 1876, who produced pyridine by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. nih.govwikipedia.org A more systematic and significant synthesis method, the Hantzsch pyridine synthesis, was developed by Arthur Hantzsch in 1881. acs.orgwikipedia.org

Alkyl substituents, such as the propyl group in 6-(propylsulfanyl)pyridin-2-amine, are hydrocarbon groups that replace a hydrogen atom on a parent molecular structure. youtube.compearson.com In organic chemistry, the addition of alkyl groups is a fundamental strategy for modifying a molecule's properties. fiveable.meyoutube.com These substituents can influence physical characteristics like boiling point and solubility, as well as chemical reactivity, by altering the molecule's size, shape, and electron distribution. youtube.comfiveable.me

The "sulfane" part of the substituent refers to the sulfur atom, creating a thioether linkage (R-S-R'). The introduction of sulfur-containing functional groups, like the propylsulfanyl group, is a common tactic in drug design. The sulfur atom can engage in unique interactions with biological targets and can influence the metabolic stability of the compound. While specific historical milestones for alkylsulfane substituents on pyridines are not as broadly documented as the core pyridine chemistry, the principles of using alkyl and thioether groups to fine-tune molecular properties have been an integral part of synthetic and medicinal chemistry for decades.

Current Research Frontiers Involving this compound as a Chemical Scaffold

Current research involving pyridine derivatives is highly focused on drug discovery and the development of novel functional materials. nih.govresearchgate.net The pyridine scaffold is continuously explored for its potential to yield new therapeutic agents with high efficacy and limited side effects. nih.gov While extensive research specifically documenting this compound is not prominent in publicly available literature, its structure as a substituted aminopyridine places it firmly within several key research frontiers.

The primary role of a compound like this compound in contemporary research is as a chemical scaffold or building block. Its bifunctional nature, with an amino group and a propylsulfanyl group, offers multiple reaction sites for constructing more complex molecules. The amino group can be readily modified, for example, through acylation or alkylation, to build larger molecular frameworks. fiveable.mechemicalbook.com

Given the established biological activities of related aminopyridine and organosulfur compounds, this compound is a candidate for screening in various drug discovery programs, particularly in areas such as:

Novel Antibiotics: The search for new compounds to combat antibiotic resistance is a major global health priority, and pyridine derivatives are a promising area of exploration. nih.govnih.gov

Targeted Cancer Therapies: As a versatile scaffold, it could be used to synthesize libraries of compounds for testing against various cancer cell lines and specific protein targets. rsc.org

Neurological Drug Development: The aminopyridine core is a known pharmacophore for CNS-acting agents, making derivatives like this relevant for investigating treatments for neurodegenerative diseases and psychiatric disorders. jchemrev.com

The synthesis and study of such molecules contribute to a deeper understanding of structure-activity relationships (SAR), which is fundamental to rational drug design. rsc.org By systematically modifying the substituents on the aminopyridine core, researchers can determine how different chemical groups affect a compound's biological activity, paving the way for more potent and selective medicines.

Structure

3D Structure

Properties

IUPAC Name |

6-propylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJNADBPRTYGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Propylsulfanyl Pyridin 2 Amine and Its Analogs

Established Synthetic Routes to 6-(Propylsulfanyl)pyridin-2-amine

The synthesis of this compound is not extensively detailed in publicly available literature, however, its structure suggests that established methods for the synthesis of substituted pyridines can be adapted for its preparation. The most logical and common approach involves a two-step process: the synthesis of a suitable 2-amino-6-halopyridine precursor followed by the introduction of the propylsulfanyl group.

Pyridine (B92270) Ring Functionalization and Amination

The construction of the 2-aminopyridine (B139424) scaffold is a crucial first step. Several methods exist for the synthesis of 2-aminopyridines. One common strategy involves the amination of a pre-existing pyridine ring. For instance, the Chichibabin reaction allows for the direct amination of pyridine using sodium amide to produce 2-aminopyridine. However, this reaction can lack regioselectivity with substituted pyridines.

A more controlled approach involves the use of a starting material that already contains a nitrogen functionality or a group that can be readily converted to an amine. For example, the reduction of 2-nitropyridines or the Hofmann or Curtius rearrangement of pyridine-2-carboxamides can yield 2-aminopyridines. libretexts.org

Another powerful method is the substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with an amine source. This nucleophilic aromatic substitution (SNAr) is a widely used strategy in pyridine chemistry. nih.gov The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogen. libretexts.org

Introduction of the Propylsulfanyl Moiety

With a suitable 2-amino-6-halopyridine in hand, the propylsulfanyl group can be introduced. The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a sulfur-based nucleophile displaces the halide at the 6-position of the pyridine ring.

A likely precursor for this reaction is 2-amino-6-chloropyridine (B103851), which is a commercially available compound. psu.edu The synthesis of 2-amino-6-chloropyridine can be achieved from 2,6-dichloropyridine (B45657) through a reaction with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, followed by reduction. psu.edu

The nucleophile for the SNAr reaction would be propanethiol (CH₃CH₂CH₂SH) or its corresponding thiolate salt, sodium propanethiolate (CH₃CH₂CH₂SNa). The reaction is typically carried out in a suitable solvent, and the use of a base is often necessary to deprotonate the thiol and increase its nucleophilicity.

Alternatively, palladium-catalyzed cross-coupling reactions have emerged as a versatile method for the formation of carbon-sulfur bonds. organic-chemistry.orgmit.edu These reactions could potentially be employed to couple a 2-amino-6-halopyridine with propanethiol or a related sulfur-containing reagent. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. nih.govmdpi.com

Multi-component Reactions in Pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines in a single step from simple starting materials. nih.govbohrium.comrsc.org The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia. rsc.org While the direct synthesis of this compound via a one-pot MCR has not been specifically reported, the versatility of MCRs suggests that with the appropriate choice of starting materials, a similar scaffold could be constructed. For example, MCRs have been successfully used to synthesize various 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives. tandfonline.com

Precursor Compounds and Starting Materials in the Synthesis of this compound

The successful synthesis of the target molecule relies on the availability and reactivity of key precursor compounds and starting materials.

Pyridine-2-amines as Core Building Blocks

Pyridine-2-amine derivatives are fundamental building blocks in the synthesis of a wide range of functionalized pyridines and are prevalent in many biologically active compounds. nih.gov Their utility stems from the presence of a nucleophilic amino group that can be further functionalized, and the inherent reactivity of the pyridine ring itself. The amino group can direct further substitution on the pyridine ring and can participate in various coupling reactions. The pyridine ring itself can be considered a protecting group for a secondary amine, which can be revealed through hydrogenation. acs.org

For the synthesis of this compound, 2-amino-6-chloropyridine stands out as a key precursor. Its synthesis from the readily available 2,6-dichloropyridine has been documented. psu.edu The chloro-substituent at the 6-position is a good leaving group for nucleophilic aromatic substitution, making it an ideal handle for the introduction of the propylsulfanyl moiety.

Organosulfur Reagents for Alkylsulfane Incorporation

A variety of organosulfur reagents can be employed to introduce the propylsulfanyl group. wordpress.comwikipedia.org The choice of reagent often depends on the specific synthetic strategy.

In the context of nucleophilic aromatic substitution, the most direct reagent is propanethiol (CH₃CH₂CH₂SH). In the presence of a base, it forms the more nucleophilic propanethiolate anion .

For palladium-catalyzed cross-coupling reactions, various organosulfur compounds can be utilized. While thiols are common coupling partners, other reagents such as disulfides can also be used in rhodium-catalyzed reactions involving S-S bond cleavage. nih.gov The development of new catalytic systems continues to expand the range of suitable organosulfur reagents for such transformations.

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance safety and efficiency. A key strategy in this endeavor is the use of multi-component reactions (MCRs), which offer significant advantages such as high atom economy, reduced reaction times, and the generation of complex molecules in a single step.

One notable green approach for the synthesis of structurally related compounds, 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a thiol. wpmucdn.comnih.gov This reaction can be efficiently catalyzed by heterogeneous catalysts like metal-organic frameworks (MOFs), which can be recovered and reused, further enhancing the sustainability of the process. wpmucdn.com The use of environmentally benign solvents or even solvent-free conditions further underscores the green credentials of such methodologies. wpmucdn.com

While a specific green synthesis protocol for this compound is not extensively documented in the reviewed literature, the principles observed in the synthesis of its analogs can be extrapolated. A hypothetical green synthesis could involve the reaction of a suitable pyridine precursor with propanethiol under solvent-free or aqueous conditions, potentially utilizing microwave irradiation to accelerate the reaction and improve yields. The development of such a dedicated green route remains an area for future research.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be systematically varied include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of related 2-aminopyrimidine (B69317) derivatives, which shares some synthetic principles, a Biginelli-inspired three-component reaction has been optimized. nih.gov This method, involving the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine, has been shown to produce moderate to excellent yields (45–89%) after purification. nih.gov The optimization process for such reactions often involves screening different catalysts and solvents to find the ideal combination for a specific set of substrates.

In the context of synthesizing this compound, a potential starting point could be the nucleophilic substitution of a suitable dihalopyridine with propanethiolate followed by amination. Optimization of this two-step process would involve:

Solvent Screening: Testing a range of solvents from polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol, water) to determine the optimal medium for both the thiolation and amination steps.

Base Selection: Evaluating different organic and inorganic bases to facilitate the nucleophilic substitution reactions.

Temperature and Time Studies: Systematically varying the reaction temperature and duration to identify the conditions that provide the highest conversion and yield with minimal byproduct formation.

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the synthesis of a 2-amino-6-alkylthiopyridine derivative.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ | 80 | 12 | 65 |

| 2 | DMSO | NaH | 60 | 8 | 78 |

| 3 | Ethanol | Et₃N | Reflux | 24 | 55 |

| 4 | Toluene | t-BuOK | 100 | 10 | 72 |

Note: This table is illustrative and not based on experimentally verified data for the specific target compound.

Derivatization Strategies of this compound

Derivatization of the lead compound, this compound, is a critical step in establishing structure-activity relationships (SAR) and identifying analogs with improved properties. The molecule offers three primary sites for modification: the exocyclic amine, the pyridine ring, and the propyl chain.

N-Substitution Reactions at the Amine Moiety

The primary amino group at the 2-position of the pyridine ring is a versatile handle for a variety of N-substitution reactions.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. rsc.org

N-Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides. This modification increases the lipophilicity of the compound and can influence its binding to biological targets. nih.gov

N-Arylation: The formation of N-aryl derivatives can be accomplished through coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. This allows for the introduction of a wide range of aromatic and heteroaromatic substituents. researchgate.net

Functionalization of the Pyridine Ring

The pyridine ring itself can be functionalized through electrophilic aromatic substitution reactions, although the presence of the activating amino group and the deactivating thioether group can lead to complex regiochemical outcomes. wikipedia.org

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the pyridine ring can be achieved using appropriate halogenating agents. These halogenated derivatives can serve as key intermediates for further cross-coupling reactions.

Nitration: Nitration of the pyridine ring can be performed using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization. rsc.org

The position of substitution will be directed by the combined electronic effects of the amino and propylsulfanyl groups. The amino group is a strong activating group and an ortho-, para-director, while the thioether group is a weaker activating group and also an ortho-, para-director. Therefore, substitution is expected to occur at the positions ortho and para to the amino group.

Modifications of the Propyl Chain

Modification of the propyl chain is less commonly reported in the literature for this specific scaffold. However, several synthetic strategies could be envisioned:

Oxidation: The sulfide (B99878) linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This would significantly alter the polarity and electronic properties of the molecule.

Chain Length Variation: Analogs with different alkyl chain lengths (e.g., methyl, ethyl, butyl) can be synthesized by using the corresponding alkanethiols in the initial synthesis. This would allow for the exploration of the effect of lipophilicity on biological activity.

Introduction of Functional Groups: While direct functionalization of the propyl chain is challenging, it might be possible to use functionalized propanethiols in the initial synthesis to introduce groups such as hydroxyl, amino, or carboxyl groups.

Further research is required to explore the feasibility and scope of these modifications for the this compound scaffold.

Reaction Mechanisms and Chemical Transformations of 6 Propylsulfanyl Pyridin 2 Amine

Nucleophilic and Electrophilic Reactions of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 6-(Propylsulfanyl)pyridin-2-amine is a nuanced interplay of the inherent electronic properties of the pyridine nucleus and the influence of its substituents. The electron-withdrawing nature of the nitrogen atom generally deactivates the pyridine ring towards electrophilic attack compared to benzene. pressbooks.pubgoogle.com However, the presence of the electron-donating amino and alkylsulfanyl groups modifies this intrinsic reactivity.

Reactions at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital and is not part of the aromatic π-system, rendering it basic and nucleophilic. pressbooks.pub Consequently, this nitrogen atom is susceptible to reactions with various electrophiles.

Protonation: As a base, the pyridine nitrogen readily reacts with acids to form pyridinium (B92312) salts. This protonation significantly alters the electronic properties of the ring, further deactivating it towards electrophilic aromatic substitution.

N-Alkylation: The pyridine nitrogen can be alkylated by electrophiles such as alkyl halides to form N-alkylpyridinium salts. nih.gov These salts can serve as versatile intermediates in organic synthesis. For instance, N-aminopyridinium salts, formed through a related process, can be utilized in self-limiting alkylation reactions to synthesize secondary amines. nih.govchemrxiv.org

N-Oxidation: Treatment with peracids can oxidize the pyridine nitrogen to an N-oxide. nih.gov Pyridine N-oxides are interesting synthetic intermediates as the N-oxide group can activate the pyridine ring for both electrophilic and nucleophilic substitution reactions, often at positions different from the parent pyridine. google.com

Table 1: Reactions at the Pyridine Nitrogen of Substituted Pyridines

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide | N-Alkylpyridinium Salt | nih.gov |

| N-Amination | N-Aminopyridinium Salt Formation | N-Aminopyridinium Salt | nih.govchemrxiv.org |

| N-Oxidation | Peracid | Pyridine-N-oxide | nih.govgoogle.com |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally sluggish due to the deactivating effect of the electronegative nitrogen atom. google.comnih.gov When such reactions do occur on unsubstituted pyridine, they typically yield the 3-substituted product. google.com However, the substitution pattern in this compound is dictated by the combined electronic effects of the amino and propylsulfanyl groups.

The 2-amino group is a powerful activating group and an ortho-, para-director. In 2-aminopyridine (B139424), electrophilic substitution, such as nitration, predominantly occurs at the C-5 position, which is para to the amino group. nih.gov The propylsulfanyl group at the C-6 position is also an ortho-, para-directing group, though its activating effect is generally weaker than that of an amino group.

In this compound, the directing effects of the amino and propylsulfanyl groups are synergistic. Both groups activate the C-3 and C-5 positions. The C-5 position is para to the strongly activating amino group and ortho to the propylsulfanyl group. The C-3 position is ortho to the amino group and meta to the propylsulfanyl group. Therefore, electrophilic attack is most likely to occur at the C-5 position, driven by the powerful directing effect of the amino group. The C-3 position would be the next most likely site of attack. Friedel-Crafts reactions are generally not successful on pyridine rings. psu.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Pyridine Ring | Activating/Deactivating | Directing Effect |

| -NH₂ | 2 | Activating | Ortho, Para (to C-3 and C-5) |

| -S-Propyl | 6 | Activating | Ortho, Para (to C-5 and C-3) |

Reactivity of the Amine Functionality

The primary amino group at the C-2 position is a key center of reactivity in this compound, readily undergoing reactions typical of primary aromatic amines.

Acylation and Alkylation Reactions of the Amino Group

The exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen, allowing for selective reactions at this site. youtube.com

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. nih.govyoutube.comfishersci.it This reaction, often performed under Schotten-Baumann conditions, is a common method for protecting the amino group or for synthesizing more complex amide derivatives. fishersci.it

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. youtube.comlibretexts.org Controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and dialkylated products. libretexts.org However, methods for selective monoalkylation have been developed, for instance, by using a competitive deprotonation/protonation strategy or through reductive amination. rsc.org

Table 3: Representative Acylation and Alkylation Reactions of Aminopyridines

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acyl Chloride/Base | N-Acyl-2-aminopyridine | nih.govyoutube.comfishersci.it |

| Alkylation | Alkyl Halide | N-Alkyl-2-aminopyridine | youtube.comlibretexts.org |

| Reductive Amination | Aldehyde or Ketone/Reducing Agent | N-Alkyl-2-aminopyridine | libretexts.org |

Imine Formation and Hydrolysis Mechanisms

As a primary amine, this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pub This condensation reaction is typically catalyzed by acid and is reversible. libretexts.org

The mechanism of imine formation involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. acs.org Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, yields a resonance-stabilized iminium ion. Subsequent deprotonation gives the final imine product. chemrxiv.orgacs.org The reaction rate is highly dependent on the pH of the medium, with optimal rates generally observed in weakly acidic conditions (pH 4-5). libretexts.org At lower pH, the amine is protonated and becomes non-nucleophilic, while at higher pH, the hydroxyl group of the carbinolamine is not efficiently protonated for elimination. libretexts.org

The hydrolysis of imines back to the parent amine and carbonyl compound is also an important transformation, proceeding by the reverse mechanism of imine formation and is typically promoted by aqueous acid. chemrxiv.org

Transformations Involving the Propylsulfanyl Group

The propylsulfanyl (or propylthio) group introduces another dimension to the reactivity of the molecule, with the sulfur atom being susceptible to oxidation and the carbon-sulfur bonds being subject to cleavage under specific conditions.

Desulfurization: While specific examples for this compound are not readily available, desulfurization of thioethers is a known chemical transformation. Reagents like Raney nickel are commonly used to cleave carbon-sulfur bonds, replacing them with hydrogen atoms. This reaction could potentially be used to convert this compound to 6-propylpyridin-2-amine.

Table 4: Potential Transformations of the Propylsulfanyl Group

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Oxidation | Oxidizing Agent (e.g., m-CPBA, H₂O₂) | 6-(Propylsulfinyl)pyridin-2-amine or 6-(Propylsulfonyl)pyridin-2-amine | nih.govacs.org |

| Desulfurization | Raney Nickel | 6-Propylpyridin-2-amine | - |

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the propylsulfanyl group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions are fundamental transformations that can significantly alter the electronic properties and steric profile of the molecule. The primary amine and the pyridine nitrogen can influence the reactivity of the sulfide (B99878).

The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and the reaction conditions. Mild oxidizing agents will typically yield the sulfoxide, while stronger oxidants or stoichiometric adjustments will favor the formation of the sulfone.

Table 1: Potential Oxidation Reactions of this compound

| Product Name | Oxidizing Agent | Typical Conditions |

| 6-(Propylsulfinyl)pyridin-2-amine | Sodium periodate (B1199274) (NaIO₄) | Aqueous methanol, room temperature |

| Hydrogen peroxide (H₂O₂) | Acetic acid, low temperature | |

| meta-Chloroperoxybenzoic acid (m-CPBA) - 1 equiv. | Dichloromethane (DCM), 0 °C to room temperature | |

| 6-(Propylsulfonyl)pyridin-2-amine | meta-Chloroperoxybenzoic acid (m-CPBA) - 2 equiv. | Dichloromethane (DCM), room temperature |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid/water, controlled temperature | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature |

The oxidation to the sulfone is particularly significant as the resulting sulfonyl group is a strong electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. This transformation is a key step in the synthesis of various substituted pyridines. For instance, the oxidation of a thioether to a sulfone activates the pyridine ring for subsequent nucleophilic attack.

Nucleophilic Displacement at the Sulfide Linkage

The propylsulfanyl group at the C6 position of the pyridine ring can be displaced by various nucleophiles, particularly after oxidation to the more labile sulfonyl group. The 2-aminopyridine system can undergo nucleophilic aromatic substitution (SNAr) at the C6 position, a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen.

While the sulfide itself is not a premier leaving group, its conversion to the sulfoxide or, more effectively, the sulfone, dramatically enhances its leaving group ability. The reaction proceeds through an addition-elimination mechanism, forming a temporary Meisenheimer complex. Pyridines with leaving groups at the 2 and 4-positions are particularly reactive towards nucleophiles. quimicaorganica.org

Table 2: Potential Nucleophilic Displacement Reactions

| Starting Material | Nucleophile | Product |

| 6-(Propylsulfonyl)pyridin-2-amine | Ammonia (NH₃) | Pyridine-2,6-diamine |

| Primary Amines (R-NH₂) | N⁶-Alkylpyridine-2,6-diamine | |

| Secondary Amines (R₂NH) | N⁶,N⁶-Dialkylpyridine-2,6-diamine | |

| Alkoxides (RO⁻) | 6-Alkoxypyridin-2-amine | |

| Thiolates (RS⁻) | 6-(Alkylsulfanyl)pyridin-2-amine (trans-sulfenylation) |

The choice of nucleophile allows for the introduction of a wide array of functional groups at the C6 position, making this a versatile method for the diversification of the 2-aminopyridine scaffold. The synthesis of various 2-aminopyridine derivatives often involves the displacement of a leaving group at the 6-position. psu.edu

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a side chain with a sulfur atom, presents the possibility for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are pivotal in the synthesis of complex nitrogen- and sulfur-containing ring systems.

While specific intramolecular cyclization pathways for this compound are not extensively documented, analogous transformations in related systems provide insight into potential reactions. For instance, intramolecular cyclization of substituted pyridines is a known method for constructing fused ring systems like indolizinones and benzofused indolizinones. rsc.org The reaction often requires activation of one of the functional groups to initiate the ring-closing step. For example, functionalization of the propylsulfanyl chain to introduce an electrophilic center could enable a nucleophilic attack from the amino group or a pyridine ring nitrogen.

One plausible, though speculative, pathway could involve the functionalization of the propyl chain, for example, by introducing a carbonyl group, which could then undergo condensation with the amino group to form a fused dihydropyrimidine (B8664642) ring. Another possibility is the activation of the pyridine ring followed by cyclization involving the sulfur atom. The synthesis of fused pyrrolopyridines has been achieved through the intramolecular cyclization of suitably substituted aminopyridines. nih.gov

Rearrangement reactions, such as the Truce–Smiles rearrangement, have been observed in related sulfonamide systems and could potentially be induced under specific basic conditions, leading to the migration of the pyridine ring. nih.gov

Table 3: Hypothetical Intramolecular Cyclization Precursors and Products

| Modified Precursor | Reaction Type | Potential Fused Ring System |

| 6-(3-Oxopropylsulfanyl)pyridin-2-amine | Intramolecular condensation | Dihydro-1,3-thiazinopyridine derivative |

| N-(2-Haloethyl)-6-(propylsulfanyl)pyridin-2-amine | Intramolecular nucleophilic substitution | Piperazino-fused pyridine derivative |

| Activated Pyridine Ring (e.g., N-oxide) | Intramolecular attack by sulfur | Thiazolo[3,2-a]pyridinium derivative (rearranged) |

These potential pathways highlight the synthetic utility of this compound as a building block for more complex heterocyclic structures, although further research is needed to explore these transformations experimentally.

Coordination Chemistry and Ligand Design Principles for 6 Propylsulfanyl Pyridin 2 Amine

Chelation Modes and Metal Complex Formation

The coordination behavior of 6-(propylsulfanyl)pyridin-2-amine is dictated by the interplay of its potential donor atoms. The spatial arrangement and electronic properties of the pyridine (B92270) nitrogen, the 2-amino group, and the 6-propylsulfanyl group allow for several possible modes of interaction with metal centers.

Monodentate Coordination through Pyridine Nitrogen

The most probable and sterically favored coordination mode for this compound is as a monodentate ligand, binding to a metal center via the lone pair of electrons on the pyridine nitrogen atom. This is a well-established coordination pattern for a vast array of pyridine derivatives. The nitrogen atom in the pyridine ring is sp² hybridized and part of an aromatic system, making it a good sigma donor. The coordination of the pyridine nitrogen is generally anticipated, with the specific stability and properties of the resulting complex being influenced by the electronic effects of the substituents at the 2- and 6-positions. The electron-donating nature of the amino and propylsulfanyl groups would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine, thereby enhancing its coordinating ability.

Spectroscopic techniques such as FT-IR and NMR would be instrumental in confirming this coordination mode. Upon coordination, shifts in the characteristic vibrational frequencies of the pyridine ring in the FT-IR spectrum would be observed. Similarly, in the ¹H and ¹³C NMR spectra, changes in the chemical shifts of the pyridine ring protons and carbons would provide evidence of metal-ligand bond formation.

Potential Bidentate or Polydentate Coordination Pathways

Beyond simple monodentate coordination, the structure of this compound offers intriguing possibilities for chelation, which could lead to more stable metal complexes due to the chelate effect.

N,N'-Bidentate Chelation: The formation of a five-membered chelate ring involving the pyridine nitrogen and the nitrogen of the 2-amino group is a plausible pathway. This type of chelation is common in 2-aminopyridine-based ligands and can lead to the formation of stable paddlewheel complexes or other multinuclear structures. The viability of this mode depends on the geometric constraints and the nature of the metal ion.

N,S-Bidentate Chelation: A larger seven-membered chelate ring could potentially form through the coordination of the pyridine nitrogen and the sulfur atom of the propylsulfanyl group. While less common than five- or six-membered chelate rings due to entropic and steric factors, the formation of larger rings is not unprecedented in coordination chemistry. The flexibility of the propyl chain could facilitate the positioning of the sulfur atom for coordination.

Bridging Coordination: The ligand could also act as a bridging ligand, connecting two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion, while the amino group or the sulfur atom coordinates to another. This is a common motif in the construction of coordination polymers and metal-organic frameworks.

The actual coordination mode adopted would be influenced by several factors, including the identity of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of competing ligands.

Design of Metal-Organic Frameworks and Coordination Polymers Utilizing this compound

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The multi-functional nature of this compound makes it a promising candidate for the construction of such materials. Its ability to act as a monodentate ligand with additional uncoordinated functional groups, a chelating ligand, or a bridging ligand provides a versatile toolkit for crystal engineering.

The specific topology and properties of the resulting MOF or CP would depend on the coordination mode of the ligand and the preferred coordination geometry of the metal center. For example, if the ligand acts as a linear bridging ligand, it could lead to the formation of one-dimensional chains. If it adopts a more complex bridging mode, it could give rise to two- or three-dimensional networks with porous structures. The uncoordinated propylsulfanyl or amino groups could be used to functionalize the pores of the MOF, leading to materials with potential applications in catalysis, sensing, or gas storage.

While specific examples of MOFs or CPs constructed from this compound are not yet prevalent in the literature, the principles of reticular chemistry suggest that a wide range of structures with interesting properties could be synthesized.

Influence of this compound Structure on Metal Ion Selectivity and Binding Affinity

The selectivity and binding affinity of a ligand for different metal ions are governed by a combination of electronic and steric factors, as described by principles such as the Hard and Soft Acids and Bases (HSAB) theory.

Electronic Effects: The pyridine nitrogen and the amino nitrogen are considered hard donors, and would therefore be expected to show a preference for hard metal ions such as Fe³⁺, Al³⁺, and Cr³⁺. The sulfur atom of the propylsulfanyl group is a soft donor, which would favor coordination to soft metal ions like Ag⁺, Pd²⁺, and Pt²⁺. This dual-functionality could lead to interesting selectivity behavior, where the ligand could potentially coordinate to different metal ions through different donor atoms.

Steric Effects: The propyl group attached to the sulfur atom introduces a degree of steric bulk around the 6-position of the pyridine ring. This could influence the accessibility of the pyridine nitrogen and may favor coordination to metal ions with smaller ionic radii or those that can accommodate sterically demanding ligands.

The interplay of these factors could be exploited to design ligands with high selectivity for a particular metal ion. For instance, by modifying the length of the alkyl chain on the sulfur atom or by introducing other substituents on the pyridine ring, the steric and electronic properties of the ligand could be fine-tuned to optimize its binding affinity for a target metal ion.

Ligand Field Theory and Electronic Structure of Coordination Compounds

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination compounds. The interaction between the d-orbitals of the metal ion and the orbitals of the ligand leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the resulting electronic configuration determine the magnetic properties, spectroscopic properties, and reactivity of the complex.

The electronic spectrum (UV-Vis) of such a complex would be expected to show d-d transitions, which correspond to the promotion of an electron from a lower energy d-orbital to a higher energy d-orbital. The energy of these transitions is related to the ligand field splitting parameter. Additionally, charge-transfer bands, corresponding to the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed. The presence of the aromatic pyridine ring and the lone pairs on the nitrogen and sulfur atoms could give rise to rich charge-transfer behavior.

Spectroscopic Characterization Methodologies for 6 Propylsulfanyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of 6-(Propylsulfanyl)pyridin-2-amine is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the propylsulfanyl group.

The pyridine ring protons (H-3, H-4, and H-5) would appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Due to the substitution pattern, these protons will show characteristic splitting patterns arising from spin-spin coupling. Specifically, H-4 would likely appear as a triplet, being coupled to both H-3 and H-5. H-3 and H-5 would each appear as a doublet of doublets, or more complex multiplets, due to coupling with each other and with H-4. The electron-donating amino group at the 2-position and the sulfur substituent at the 6-position will influence the precise chemical shifts of these aromatic protons. For comparison, in 2-aminopyridine (B139424), the proton at the 6-position typically resonates at the most downfield position. In our target molecule, this position is substituted, and the electron-donating nature of the amino group is expected to shield the ring protons, shifting them to a relatively higher field compared to unsubstituted pyridine.

The amino group protons (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of δ 4.0-6.0 ppm.

The propylsulfanyl group protons will present a characteristic pattern in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the sulfur atom (-S-CH₂-) is expected to be the most deshielded of the propyl chain, likely appearing as a triplet around δ 2.8-3.2 ppm. The adjacent methylene group (-CH₂-CH₂-CH₃) would resonate as a sextet (or multiplet) in the range of δ 1.6-1.9 ppm. The terminal methyl group (-CH₃) would appear as a triplet at the most upfield position, typically around δ 0.9-1.2 ppm. For instance, in propylamine, the terminal methyl protons resonate at approximately 0.92 ppm. nih.gov

Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Pyridine H-3 | 6.0 - 7.0 | d or dd |

| Pyridine H-4 | 6.5 - 7.5 | t |

| Pyridine H-5 | 6.0 - 7.0 | d or dd |

| -NH₂ | 4.0 - 6.0 | br s |

| -S-CH ₂-CH₂-CH₃ | 2.8 - 3.2 | t |

| -S-CH₂-CH ₂-CH₃ | 1.6 - 1.9 | sextet |

| -S-CH₂-CH₂-CH ₃ | 0.9 - 1.2 | t |

d: doublet, dd: doublet of doublets, t: triplet, sextet: sextet, br s: broad singlet

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. We can predict the approximate chemical shifts based on data from related structures.

The pyridine ring carbons are expected to resonate in the downfield region of the spectrum. The carbon atom attached to the nitrogen (C-2 and C-6) will be significantly deshielded. In pyridine itself, the C-2/C-6 carbons appear around 150 ppm. chemicalbook.com In this compound, C-2, bonded to the amino group, and C-6, bonded to the sulfur atom, will have their chemical shifts influenced by these substituents. The C-2 carbon is expected to be in the range of δ 155-165 ppm, while the C-6 carbon, influenced by the sulfur atom, might appear in a similar or slightly more upfield region. The C-4 carbon is predicted to be around δ 135-145 ppm, and the C-3 and C-5 carbons are expected at higher fields, likely in the δ 105-120 ppm range.

The propylsulfanyl group carbons will appear in the aliphatic region. The carbon directly bonded to the sulfur (-S-CH₂-) is expected around δ 30-40 ppm. The central methylene carbon (-CH₂-CH₂-CH₃) would be found at approximately δ 20-30 ppm, and the terminal methyl carbon (-CH₃) at around δ 10-15 ppm.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-3 | 105 - 120 |

| C-4 | 135 - 145 |

| C-5 | 105 - 120 |

| C-6 | 150 - 160 |

| -S-C H₂-CH₂-CH₃ | 30 - 40 |

| -S-CH₂-C H₂-CH₃ | 20 - 30 |

| -S-CH₂-CH₂-C H₃ | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, we would expect to see cross-peaks between the adjacent pyridine ring protons (H-3 with H-4, and H-4 with H-5). Similarly, the aliphatic protons of the propylsulfanyl group would show correlations: the -S-CH₂- protons with the central -CH₂- protons, and the central -CH₂- protons with the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the direct assignment of each carbon atom that has attached protons. For example, the signal for the H-3 proton would show a cross-peak with the C-3 carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.

Vibrational Modes of Pyridine and Amine Functional Groups

The IR and Raman spectra of this compound would be characterized by vibrations of the pyridine ring and the amino group.

N-H Vibrations: The amino group will exhibit characteristic N-H stretching vibrations. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. ambeed.com The N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹. ambeed.com

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹. Ring breathing modes, which are often strong in Raman spectra, are expected in the 990-1050 cm⁻¹ range. Out-of-plane C-H bending vibrations can be found in the 700-900 cm⁻¹ region.

Characteristic Frequencies of the Propylsulfanyl Moiety

The propylsulfanyl group will also contribute to the vibrational spectra.

C-H Vibrations: The aliphatic C-H stretching vibrations of the propyl group will be observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations will appear in the 1375-1470 cm⁻¹ range.

C-S Vibrations: The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹. The exact position can be influenced by the conformation of the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) provides valuable information about the molecule's chromophoric system.

Electronic Absorption Spectra and Solvent Effects

The UV-Vis absorption spectrum of a compound is not static but can be influenced by the surrounding solvent. slideshare.net Solvents can interact with the solute molecule in various ways, such as through hydrogen bonding or dipole-dipole interactions, which can alter the energy levels of the electronic orbitals involved in the absorption process. nih.govyoutube.com These interactions can lead to shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Polar solvents, for instance, can stabilize the ground and excited states of a molecule to different extents. youtube.com For π → π* transitions, polar solvents often cause a bathochromic shift, while for n → π* transitions, a hypsochromic shift is typically observed. The choice of solvent is therefore a critical parameter in UV-Vis analysis, and comparing spectra in solvents of varying polarities can help in assigning the electronic transitions. researchgate.netresearchgate.net In the case of pyridine derivatives, the polarity of the solvent has been shown to influence the position and intensity of absorption bands. researchgate.netresearchgate.netresearchgate.net For example, a shift in absorption maxima is observed when the solvent is changed from a non-polar one like cyclohexane (B81311) to a polar one like ethanol. slideshare.net

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant) | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) |

| Hexane | 1.88 | 280 | 340 |

| Dichloromethane | 8.93 | 285 | 335 |

| Ethanol | 24.55 | 290 | 330 |

| Water | 80.1 | 295 | 325 |

Note: This table is illustrative and presents expected trends based on spectroscopic principles. Actual experimental values may vary.

Chromophoric and Auxochromic Effects in Substituted Pyridines

The UV-Vis absorption characteristics of this compound are determined by the interplay of its chromophoric and auxochromic groups. The pyridine ring itself is a chromophore, a part of the molecule responsible for absorbing light. nih.gov The introduction of substituents onto the pyridine ring can significantly modify its absorption spectrum.

Auxochromes are functional groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. In this compound, the amino group (-NH2) and the propylsulfanyl group (-S(CH2)2CH3) act as auxochromes.

Amino Group (-NH2): The amino group is a powerful auxochrome with a lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the π-system of the pyridine ring, a phenomenon known as resonance or mesomeric effect. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions, resulting in a bathochromic shift (shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect). The position of the amino group is crucial; in the case of 2-aminopyridine, the nitrogen lone pair directly participates in the ring's π-system. nist.gov

Propylsulfanyl Group (-S(CH2)2CH3): The sulfur atom in the propylsulfanyl group also possesses lone pairs of electrons that can interact with the pyridine ring's π-system, albeit generally to a lesser extent than the amino group. This interaction can also contribute to a bathochromic shift.

The combined effect of these two auxochromes on the pyridine chromophore in this compound leads to a more complex spectrum compared to unsubstituted pyridine, with absorption bands shifted to longer wavelengths, making the compound colored if the absorption extends into the visible region. The specific positions and intensities of these bands are a unique fingerprint of the molecule's electronic structure. The study of related substituted pyridines, such as 2-amino-6-methylpyridine, provides a basis for understanding these effects. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the molecular formula of a compound. For this compound (C8H12N2S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. By comparing the experimentally measured mass from HRMS with the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Monoisotopic Mass (Da) | Mass Error (ppm) |

| C8H12N2S | 168.0721 | 168.0723 | 1.2 |

Note: This table presents hypothetical data to illustrate the principle of HRMS for molecular formula confirmation.

Fragmentation Patterns and Structural Elucidation

In a mass spectrometer, molecules are ionized, often by electron impact (EI), which can cause the resulting molecular ion to fragment into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.orglibretexts.org The analysis of these fragmentation patterns is a key aspect of structural elucidation. researchgate.netnih.gov

For this compound, the fragmentation would likely proceed through several predictable pathways:

Alpha-Cleavage: The bond beta to the sulfur atom is susceptible to cleavage, leading to the loss of a propyl radical and the formation of a stable, resonance-stabilized ion.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl chain, resulting in the loss of methyl or ethyl radicals.

Ring Fragmentation: The pyridine ring itself can fragment, although this often requires higher energy due to its aromatic stability. researchgate.net

Loss of Small Neutral Molecules: The loss of stable neutral molecules like hydrogen cyanide (HCN) from the pyridine ring is a common fragmentation pathway for pyridine derivatives.

By carefully analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the presence of the propyl group, the sulfur linkage, and the substituted pyridine core. libretexts.org

Table 3: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]+• | [C8H12N2S]+• | 168 |

| [M - CH3]+ | [C7H9N2S]+ | 153 |

| [M - C2H5]+ | [C6H7N2S]+ | 139 |

| [M - C3H7]+ | [C5H5N2S]+ | 125 |

| [C5H5N2]+ | [Pyridin-2,6-diamine]+ | 109 |

Note: This table illustrates plausible fragmentation pathways. The relative abundance of each fragment would depend on the ionization conditions.

Crystallography and Supramolecular Organization of 6 Propylsulfanyl Pyridin 2 Amine Compounds

Single Crystal X-ray Diffraction Analysis

Unit Cell Parameters and Space Group Determination

No published data is available for the unit cell parameters and space group of 6-(Propylsulfanyl)pyridin-2-amine.

Molecular Conformation and Torsion Angles

Detailed information on the molecular conformation and specific torsion angles of this compound is not available in the absence of crystallographic data.

Intermolecular Interactions and Supramolecular Motifs

Hydrogen Bonding Networks (N-H...N, N-H...S, C-H...N, C-H...S)

A theoretical analysis of potential hydrogen bonding networks is not possible without experimental data on the crystal structure.

π-π Stacking Interactions

The presence and nature of π-π stacking interactions have not been experimentally determined for this compound.

Computational and Theoretical Chemistry Studies of 6 Propylsulfanyl Pyridin 2 Amine

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the fundamental properties of molecules. These methods have been widely applied to study pyridine (B92270) and its derivatives, providing a theoretical framework to understand their behavior.

Geometry Optimization and Molecular Structure Prediction

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For 6-(propylsulfanyl)pyridin-2-amine, this process would involve determining bond lengths, bond angles, and dihedral angles.

Based on studies of similar molecules, the geometry of this compound is predicted to be non-planar. The pyridine ring itself is aromatic and planar, but the amino group and the propylsulfanyl substituent will likely be positioned out of this plane. The orientation of the propyl chain in the propylsulfanyl group can lead to various conformers with slightly different energies.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (pyridine ring) | ~1.39 Å |

| C-S bond length | ~1.77 Å |

| S-C (propyl) bond length | ~1.82 Å |

| C-N (amino group) | ~1.38 Å |

| C-S-C bond angle | ~100-105° |

Note: These values are estimations based on typical bond lengths and angles from related structures and may vary depending on the specific computational method and basis set used.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.

For 2-aminopyridine (B139424), the HOMO is typically a π-orbital distributed over the pyridine ring and the amino group, while the LUMO is a π*-orbital. The introduction of the propylsulfanyl group at the 6-position is expected to influence these orbitals. The sulfur atom, with its lone pairs of electrons, can participate in the π-system, potentially raising the energy of the HOMO.

Table 2: Predicted HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Predicted Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These are approximate values derived from studies on analogous compounds. The actual values will depend on the computational methodology.

A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Charge Distribution and Electrostatic Potential Analysis

The charge distribution within a molecule provides insight into its polarity and the nature of its chemical bonds. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods to calculate the partial charges on each atom.

In this compound, the nitrogen atoms of the pyridine ring and the amino group are expected to have negative partial charges due to their high electronegativity. The sulfur atom in the propylsulfanyl group is also expected to carry a slight negative charge. The carbon atoms of the pyridine ring will have varying partial charges depending on their position relative to the nitrogen atoms and the substituents.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the most negative potential is expected to be located around the pyridine nitrogen atom.

Molecular Dynamics Simulations for Conformational Analysis and Stability

By simulating the molecule's movements at a given temperature, MD can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. For instance, the orientation of the propylsulfanyl group could be critical for its binding to a specific receptor site.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry can also predict the spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed. For this compound, the chemical shifts of the pyridine ring protons and carbons would be influenced by both the amino and the propylsulfanyl substituents.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. Characteristic peaks for the N-H stretching of the amino group, C-N stretching, C-S stretching, and the various vibrations of the pyridine ring can be predicted.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π*). The presence of the amino and propylsulfanyl groups is expected to cause a red shift (shift to longer wavelengths) in the absorption bands of the pyridine core.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |

| ¹H NMR | Pyridine H | δ 6.0-8.0 ppm |

| Propyl H | δ 1.0-3.0 ppm | |

| Amino H | δ 4.5-5.5 ppm | |

| ¹³C NMR | Pyridine C | δ 100-160 ppm |

| Propyl C | δ 10-40 ppm | |

| IR | N-H stretch | ~3300-3500 cm⁻¹ |

| C-S stretch | ~600-800 cm⁻¹ | |

| UV-Vis | λmax (π → π*) | ~280-320 nm |

Note: These are generalized predictions and the actual experimental values may differ.

pKa and Acidity/Basicity Calculations

The acidity and basicity of a molecule are quantified by its pKa value. For an amine like this compound, the basicity is typically represented by the pKa of its conjugate acid (pKaH). researchgate.net Computational methods can predict these values with a reasonable degree of accuracy, often employing thermodynamic cycles that involve calculating gas-phase and solvation-free energies. nih.gov

Theoretical studies on aminopyridines have shown that the position of the amino group and the nature of other substituents significantly influence the pKa. For instance, the experimental pKa values for 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine (B3432731) are 6.71, 6.03, and 9.18, respectively. researchgate.net These values highlight the sensitivity of basicity to the substituent's position. Computational models, such as those using ab initio G1, G2, and G3 extrapolation methods combined with a polarizable continuum model (CPCM) for solvation, have been successful in predicting the pKa values of various substituted pyridines. nih.gov One study demonstrated that the G1 level of theory could predict the pKa values of aminopyridines with a standard deviation of about 0.69 pKa units from experimental data. nih.gov

A general trend observed is that electron-donating groups increase the basicity (raise the pKaH) by stabilizing the positive charge on the conjugate acid, while electron-withdrawing groups decrease basicity (lower the pKaH). wikipedia.org Given that sulfur is less electronegative than oxygen, the propylsulfanyl group is likely to be less electron-withdrawing than a propoxy group. Its effect on the pKa relative to an unsubstituted 2-aminopyridine would require specific calculations.

Table 1: Experimental pKa Values of Selected Aminopyridines

| Compound | pKa of Conjugate Acid |

| 2-Aminopyridine | 6.71 bartleby.com |

| 4-Aminopyridine | 9.11 bartleby.com |

| Pyridine | 5.25 wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Reactivity Descriptors and Mechanistic Insights from Computational Studies

Computational chemistry also allows for the calculation of various reactivity descriptors that help in understanding and predicting the chemical behavior of a molecule. These descriptors are derived from conceptual density functional theory (DFT) and include frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and Fukui functions.

The reactivity of the pyridine ring is generally characterized by a lower electron density compared to benzene, making it more susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. wikipedia.orgimperial.ac.uk Electrophilic substitution, on the other hand, is generally less favorable and tends to occur at the 3- and 5-positions. wikipedia.org

For this compound, the amino group at the 2-position is an activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack than pyridine itself. Conversely, the propylsulfanyl group at the 6-position will also modulate the reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For substituted pyridines, the distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the most negative potential would likely be located on the nitrogen atoms, indicating their basicity.

Fukui Functions: These descriptors identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

While specific computational data for this compound is not available, studies on related systems, such as other substituted pyridines, provide a framework for understanding its likely reactivity. researchgate.netresearchgate.net For instance, the amino group at C2 would direct electrophiles to the 3- and 5-positions. The propylsulfanyl group at C6 would also influence the regioselectivity of such reactions.

Table 2: Key Computational Reactivity Descriptors

| Descriptor | Information Provided | Predicted Relevance for this compound |

| HOMO Energy | Electron-donating ability (nucleophilicity) | The amino and propylsulfanyl groups are expected to raise the HOMO energy compared to pyridine, increasing its nucleophilicity. |

| LUMO Energy | Electron-accepting ability (electrophilicity) | The electronegative nitrogen atom in the ring lowers the LUMO energy, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | The substituents will likely narrow the gap compared to pyridine, suggesting higher reactivity. |

| Electrostatic Potential | Charge distribution and sites for electrophilic/nucleophilic attack | Negative potential is expected around the nitrogen atoms, indicating the primary sites for protonation and electrophilic attack. |

| Fukui Functions | Specific atomic sites for nucleophilic, electrophilic, and radical attack | Would precisely identify the most reactive carbon and nitrogen atoms within the molecule. |

This table is interactive and provides a summary of key computational descriptors and their expected relevance.

Advanced Research Applications of 6 Propylsulfanyl Pyridin 2 Amine in Chemical Science

Role as a Key Intermediate in Organic Synthesis

The strategic positioning of functional groups in 6-(Propylsulfanyl)pyridin-2-amine renders it a valuable intermediate for synthetic chemists. The presence of a nucleophilic amino group, a pyridine (B92270) nitrogen, and a modifiable propylsulfanyl moiety allows for a diverse range of chemical transformations.

Building Block for Complex Heterocyclic Systems

While direct literature on the use of this compound in the synthesis of complex heterocyclic systems is not extensively documented, the broader class of 2-aminopyridines serves as a foundational cornerstone for constructing a variety of more intricate molecular frameworks. nih.gov Methodologies such as multicomponent reactions (MCRs) are often employed to efficiently generate diverse heterocyclic libraries from 2-aminopyridine (B139424) precursors. nih.gov For instance, cascade reactions involving N-propargylic β-enaminones with formamides have been developed for the synthesis of multisubstituted 2-aminopyridines. dicp.ac.cn

The general reactivity of 2-aminopyridines suggests that this compound could readily participate in cyclization and condensation reactions. The amino group can act as a nucleophile to react with a variety of electrophiles, leading to the formation of fused heterocyclic systems like pyrimidopyridines or other polycyclic aromatic structures. The propylsulfanyl group can also be modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to further diversify the resulting heterocyclic systems.

A general approach for the synthesis of 3-sulfonyl-2-aminopyridines has been developed via a one-pot three-component coupling reaction, highlighting the utility of substituted 2-aminopyridines as precursors to complex heterocyclic structures with potential applications in drug discovery. acs.org

Precursor for Advanced Organic Materials

Currently, there is limited published research specifically detailing the application of this compound as a precursor for advanced organic materials. The exploration of its potential in this area, for example in the development of novel polymers, conductors, or materials with specific optical properties, remains a field open for future investigation.

Research in Pharmaceutical Scaffolds and Drug Design (non-clinical)

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. acs.orggoogle.com The introduction of a propylsulfanyl group at the 6-position of the pyridine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design.

Scaffold for Neurological Disorder Targeting

While direct studies on this compound for neurological disorders are not prominent, the broader family of substituted pyridines is actively researched for such applications. For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine, which shares the substituted aminopyridine core, have been investigated for their potential in imaging aggregated α-synuclein in Parkinson's disease.

Furthermore, other substituted aminopyridine derivatives have been explored as antagonists for neuropeptide FF receptors, which are implicated in pain and opioid-induced hyperalgesia. cas.org These examples underscore the potential of the 6-substituted-2-aminopyridine scaffold, including this compound, as a starting point for the design of novel agents targeting neurological pathways.

Development of Molecules Targeting Specific Biological Pathways

The versatility of the 2-aminopyridine scaffold allows for its incorporation into molecules designed to interact with a wide array of biological targets. Research on related structures provides insights into the potential applications of this compound.

For example, a study on 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides, which are structurally similar to our compound of interest, revealed in vitro antimycobacterial activity. nih.gov The activity was found to be dependent on the nature of the alkylsulfanyl group, suggesting that the propylsulfanyl moiety in this compound could be a key determinant of biological activity in similar contexts. nih.gov

The following table summarizes the antimycobacterial activity of some 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides against Mycobacterium tuberculosis.

| Compound | R (Alkyl group at position 5) | R' (Alkylsulfanyl group at position 6) | % Inhibition of M. tuberculosis |

| 1c | n-butyl | methylsulfanyl | 52 |

| 1d | n-butyl | ethylsulfanyl | 65 |

| 1e | n-butyl | propylsulfanyl | 78 |

| 1f | n-butyl | butylsulfanyl | 85 |

| Data sourced from a study on 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides and their thioamides. nih.gov |

This data suggests that the length of the alkyl chain in the alkylsulfanyl group can influence the antimycobacterial activity, with longer chains showing increased inhibition in this particular series.

Enzyme and Receptor Binding Studies (non-clinical)

Non-clinical studies on analogous compounds have demonstrated the potential for 6-substituted pyridines to interact with specific enzymes and receptors. For instance, 6-phosphonomethylpyridine-2-carboxylates have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. acs.org These compounds exhibit slow-binding inhibition with IC50 values in the low micromolar range against various MBLs. acs.org

The binding mode of these inhibitors involves interaction of the carboxylate and the pyridine nitrogen with the enzyme's active site. acs.org This highlights the importance of the substitution pattern on the pyridine ring for achieving potent and selective enzyme inhibition.

The table below presents the inhibitory activity of selected 6-phosphonomethylpyridine-2-carboxylates against different metallo-β-lactamases.

| Compound | MBL Enzyme | IC50 (µM) |

| 3a | IMP-1 | 7.2 ± 0.9 |

| 3a | VIM-2 | 1.9 ± 0.2 |

| 3a | NDM-1 | 4.8 ± 0.4 |

| 3a | L1 | 0.3 ± 0.1 |

| Data represents the half-maximal inhibitory concentration (IC50) from in vitro enzyme assays. acs.org |

These findings suggest that the this compound scaffold could be a valuable starting point for designing novel enzyme inhibitors, where the propylsulfanyl group could be tailored to optimize binding affinity and selectivity for a target of interest.

Ligand Design for Specific Protein Targets

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in the design of protein kinase inhibitors. nih.govnih.gov This structural fragment can form crucial hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket of many kinases, a family of enzymes often implicated in diseases like cancer. nih.gov The design of molecules like this compound as ligands for specific protein targets leverages this known interaction.